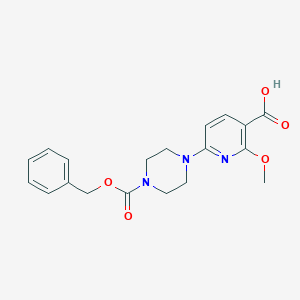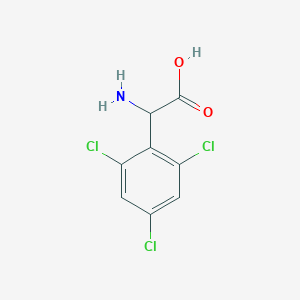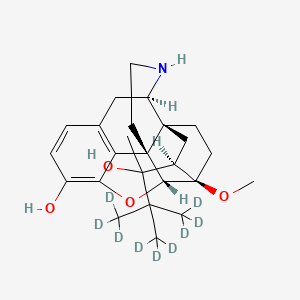
Norbuprenorphine-d9
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Norbuprenorphine-d9 is a deuterated form of norbuprenorphine, which is a major active metabolite of the opioid modulator buprenorphine. It is used in various scientific research applications due to its unique properties and interactions with opioid receptors. This compound is particularly valuable in pharmacokinetic studies as it helps in understanding the metabolism and distribution of buprenorphine and its metabolites .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of norbuprenorphine-d9 involves the deuteration of norbuprenorphine. This process typically includes the introduction of deuterium atoms into the molecular structure of norbuprenorphine. The synthetic route may involve multiple steps, including the protection and deprotection of functional groups, as well as the use of deuterated reagents and solvents. Specific reaction conditions such as temperature, pressure, and catalysts are optimized to achieve high yields and purity of the deuterated compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade equipment and reagents to ensure consistency and efficiency. Quality control measures are implemented to monitor the purity and isotopic enrichment of the final product. The production process is designed to be scalable and cost-effective to meet the demands of research and pharmaceutical industries .
化学反应分析
Types of Reactions
Norbuprenorphine-d9 undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, leading to the formation of reduced metabolites.
Substitution: This reaction involves the replacement of one functional group with another, such as the substitution of hydrogen atoms with deuterium atoms
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and deuterated solvents like deuterium oxide. Reaction conditions such as temperature, pH, and reaction time are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various deuterated metabolites of norbuprenorphine, which are used in pharmacokinetic and pharmacodynamic studies. These products help in understanding the metabolic pathways and interactions of buprenorphine and its metabolites .
科学研究应用
Norbuprenorphine-d9 is widely used in scientific research due to its unique properties and interactions with opioid receptors. Some of its applications include:
Pharmacokinetic Studies: Used to study the metabolism, distribution, and excretion of buprenorphine and its metabolites.
Pharmacodynamic Studies: Helps in understanding the interactions of buprenorphine and its metabolites with opioid receptors.
Analytical Chemistry: Used as an internal standard in mass spectrometry and other analytical techniques to quantify buprenorphine and its metabolites.
Medical Research: Helps in studying the effects of buprenorphine and its metabolites on various physiological and pathological conditions .
作用机制
Norbuprenorphine-d9 exerts its effects by interacting with various opioid receptors, including μ-opioid, δ-opioid, and nociceptin receptors. It acts as a full agonist at these receptors, leading to the activation of downstream signaling pathways. This interaction results in various physiological effects, including analgesia and respiratory depression. The deuterated form of norbuprenorphine helps in studying the detailed mechanism of action and the metabolic pathways involved .
相似化合物的比较
Norbuprenorphine-d9 is compared with other similar compounds, such as:
Buprenorphine: The parent compound, which is a partial agonist at μ-opioid receptors and an antagonist at κ-opioid receptors.
Norbuprenorphine: The non-deuterated form, which has similar pharmacological properties but different metabolic stability.
Buprenorphine-3-glucuronide: A metabolite of buprenorphine with distinct pharmacological effects.
Norbuprenorphine-3-glucuronide: Another metabolite with unique interactions with opioid receptors
This compound is unique due to its deuterated nature, which provides enhanced stability and allows for more precise pharmacokinetic and pharmacodynamic studies. This uniqueness makes it a valuable tool in scientific research and drug development .
属性
分子式 |
C25H35NO4 |
|---|---|
分子量 |
422.6 g/mol |
IUPAC 名称 |
(1S,2S,6R,14R,15R,16R)-15-methoxy-16-[4,4,4-trideuterio-2-hydroxy-3,3-bis(trideuteriomethyl)butan-2-yl]-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-11-ol |
InChI |
InChI=1S/C25H35NO4/c1-21(2,3)22(4,28)16-13-23-8-9-25(16,29-5)20-24(23)10-11-26-17(23)12-14-6-7-15(27)19(30-20)18(14)24/h6-7,16-17,20,26-28H,8-13H2,1-5H3/t16-,17-,20-,22?,23-,24+,25-/m1/s1/i1D3,2D3,3D3 |
InChI 键 |
YOYLLRBMGQRFTN-ZNBHVKAUSA-N |
手性 SMILES |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])C(C)([C@H]1C[C@@]23CC[C@@]1([C@H]4[C@@]25CCN[C@@H]3CC6=C5C(=C(C=C6)O)O4)OC)O |
规范 SMILES |
CC(C)(C)C(C)(C1CC23CCC1(C4C25CCNC3CC6=C5C(=C(C=C6)O)O4)OC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


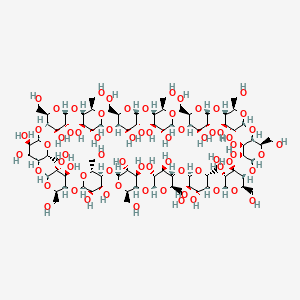
![(9S,10R,13S,17S)-17-hydroxy-10,13-dimethyl-1,2,6,7,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13438139.png)
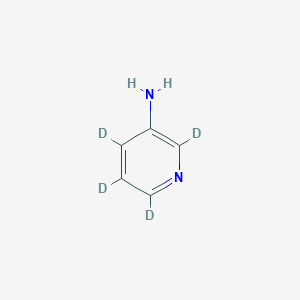
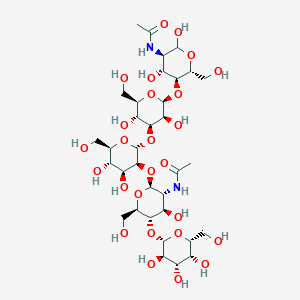
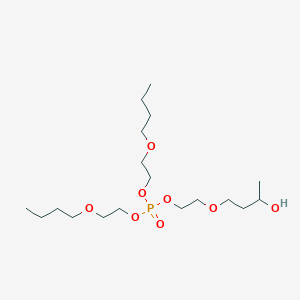

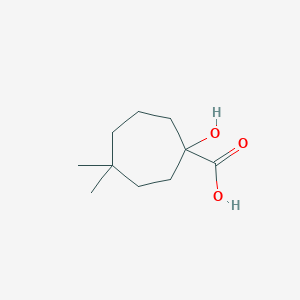
![N-[1-[(2R,4S,5R)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-5-[[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxymethyl]oxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide](/img/structure/B13438172.png)
![[2-[(8S,9R,10S,11S,13S,14S)-9-bromo-11-formyloxy-10,13-dimethyl-3-oxo-7,8,11,12,14,15-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B13438177.png)
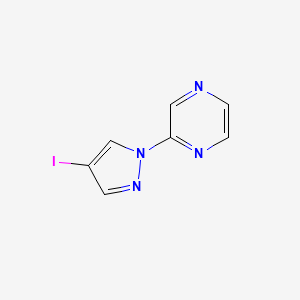
![(3S)-2,3-Dihydro-5,7-dihydroxy-3-[(4-methoxyphenyl)methyl]-4H-1-benzopyran-4-one](/img/structure/B13438179.png)
![(3S,8R,9S,10R,13S,14S,15R)-3-hydroxy-10,13,15-trimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B13438180.png)
